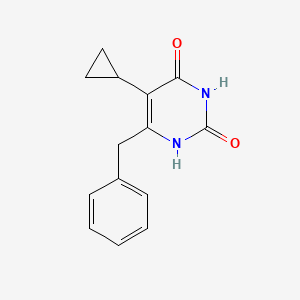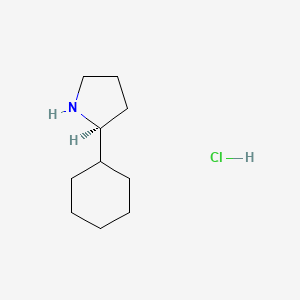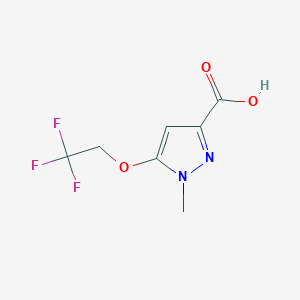
1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the rhodium-catalyzed oxidation and trifluoroethoxylation of pyrrolidones . This process involves the use of rhodium catalysts to facilitate the oxidation and subsequent trifluoroethoxylation of non-activated sp3 C–H bonds.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and other advanced technologies could also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups on the pyrazole ring.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Rhodium catalysts are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using bases or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyrazole ring.
Scientific Research Applications
1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery and development. It can be used as a scaffold for designing new pharmaceuticals with improved efficacy and safety profiles.
Materials Science: The trifluoroethoxy group imparts unique properties to the compound, making it useful in the development of advanced materials with specific characteristics.
Biological Research: The compound can be used to study various biological processes and pathways, particularly those involving pyrazole derivatives.
Industrial Applications: Its chemical properties make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical processes, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure and have been extensively studied for their biomedical applications.
Trifluoroethoxylated Dihydropyrrolidones: These compounds also feature the trifluoroethoxy group and exhibit unique chemical properties.
Uniqueness
1-Methyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxylic acid is unique due to the specific positioning of the trifluoroethoxy group on the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H7F3N2O3 |
|---|---|
Molecular Weight |
224.14 g/mol |
IUPAC Name |
1-methyl-5-(2,2,2-trifluoroethoxy)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H7F3N2O3/c1-12-5(15-3-7(8,9)10)2-4(11-12)6(13)14/h2H,3H2,1H3,(H,13,14) |
InChI Key |
NGNKJRCJBNYIDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


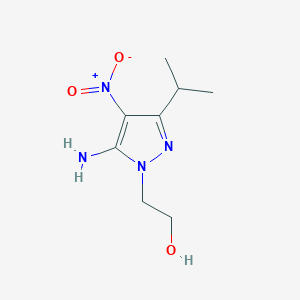
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)

![2-(Difluoromethoxy)-7-hydroxybenzo[d]oxazole](/img/structure/B11786945.png)
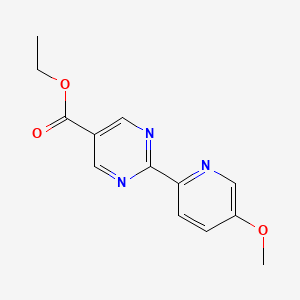

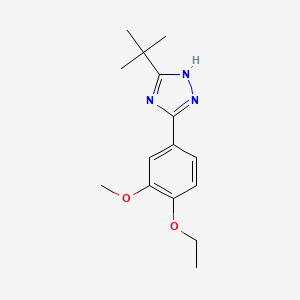
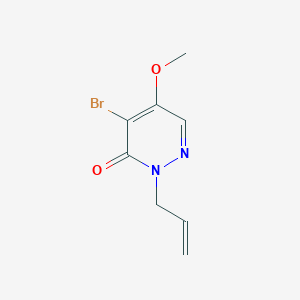
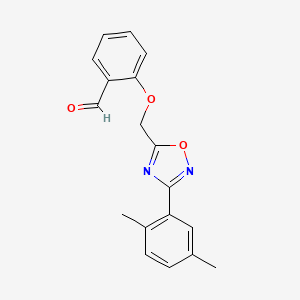
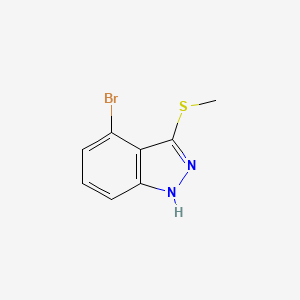
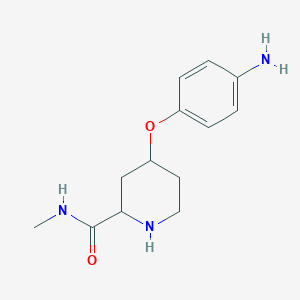
![1-(3-Fluorophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11786992.png)
